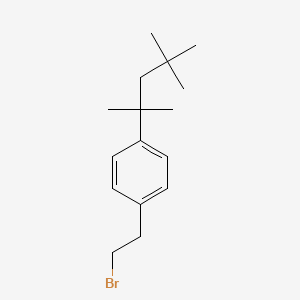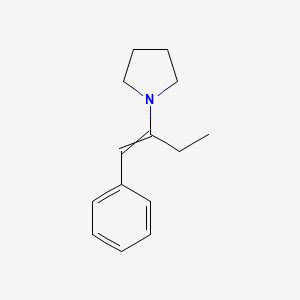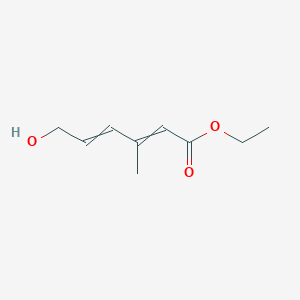
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of alkyl-substituted benzene derivatives This compound features a benzene ring substituted with a bromoethyl group and a trimethylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Alkylation of Benzene: The benzene ring is first alkylated with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Bromination: The resulting alkylbenzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques like distillation and recrystallization is common.
化学反応の分析
Types of Reactions
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH₂) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Corresponding amines or thiols.
Oxidation: Alcohols or ketones.
Reduction: Ethyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Bromoethyl)-4-isopropylbenzene
- 1-(2-Bromoethyl)-4-tert-butylbenzene
- 1-(2-Bromoethyl)-4-(1,1-dimethylpropyl)benzene
Uniqueness
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is unique due to the presence of the bulky trimethylpentyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct physical and chemical properties, making it valuable for specific applications.
特性
CAS番号 |
90128-67-9 |
|---|---|
分子式 |
C16H25Br |
分子量 |
297.27 g/mol |
IUPAC名 |
1-(2-bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H25Br/c1-15(2,3)12-16(4,5)14-8-6-13(7-9-14)10-11-17/h6-9H,10-12H2,1-5H3 |
InChIキー |
KGQPFNDEYDJGEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)

![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)

![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)

![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)

![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)

![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
